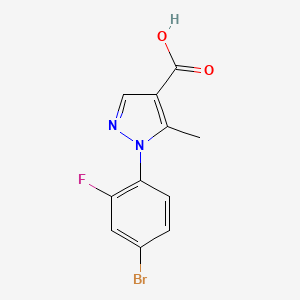

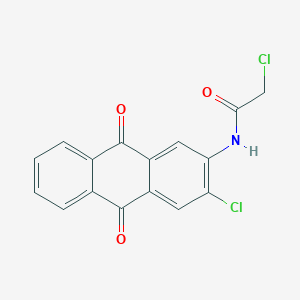

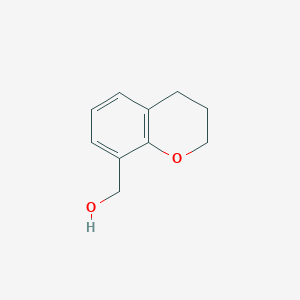

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains several functional groups including a bromo group, a fluoro group, a methyl group, a pyrazole ring, and a carboxylic acid group . These groups could potentially contribute to the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo and fluoro groups are likely to be attached to the phenyl ring, while the methyl group is likely to be attached to the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo and fluoro groups, and the electron-donating nature of the methyl group . The presence of the carboxylic acid group could also make it susceptible to reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and fluoro groups could increase its density and boiling point .Applications De Recherche Scientifique

Aurora Kinase Inhibitor

Compounds structurally related to 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. One study describes compounds that inhibit Aurora A kinase, suggesting their utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Crystal Structures of Pyrazolines

Research on the crystal structures of N-substituted pyrazolines, which share a core structural motif with 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has contributed to understanding the molecular architecture and potential interactions of these compounds. Studies have characterized the dihedral angles and hydrogen bonding within these structures, providing insights into their chemical behavior (Wan-Sin Loh et al., 2013).

Radiolabeled Compounds for PET

The feasibility of using pyrazole derivatives for the synthesis of radiolabeled compounds, such as PET radiotracers for studying cannabinoid receptors in the brain, demonstrates the versatility of these molecules in biomedical imaging. This application is crucial for non-invasive diagnostics and research into neurological conditions (†. R. Katoch-Rouse, A. Horti, 2003).

Fluorogenic Reagents for HPLC

Pyrazole derivatives have been developed as highly sensitive fluorogenic reagents for the determination of carboxylic acids by high-performance liquid chromatography (HPLC). This application is significant for analytical chemistry, enabling the detection and quantification of carboxylic acids at very low concentrations (M. Yamaguchi et al., 1985).

Structural and Theoretical Investigations

Combined experimental and theoretical studies on derivatives of pyrazole-4-carboxylic acid have provided valuable insights into their chemical properties. These studies include characterization techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, alongside computational methods to explore the molecule's electronic structure and reactivity (S. Viveka et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXRGCGCOCJEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)